Pyridine, 2,2'-(1,2-phenylene)bis-

Description

BenchChem offers high-quality Pyridine, 2,2'-(1,2-phenylene)bis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridine, 2,2'-(1,2-phenylene)bis- including the price, delivery time, and more detailed information at info@benchchem.com.

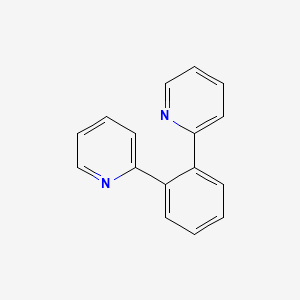

Structure

3D Structure

Properties

IUPAC Name |

2-(2-pyridin-2-ylphenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2/c1-2-8-14(16-10-4-6-12-18-16)13(7-1)15-9-3-5-11-17-15/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDRFGXIWFMNZRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC=N2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90346883 | |

| Record name | Pyridine, 2,2'-(1,2-phenylene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74764-52-6 | |

| Record name | Pyridine, 2,2'-(1,2-phenylene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Electronic Structure and Theoretical Analysis of 2,2'-(1,2-phenylene)bispyridine

Abstract

2,2'-(1,2-phenylene)bispyridine represents a structurally significant class of bidentate N-heterocyclic ligands, characterized by a rigid, planarizing phenylene bridge that locks the two pyridine rings in a fixed orientation. This structural constraint has profound implications for its electronic and photophysical properties compared to the more flexible 2,2'-bipyridine. This guide provides a comprehensive framework for the theoretical and experimental characterization of this molecule. We delineate a robust computational workflow rooted in Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to probe its ground and excited-state electronic structure. Furthermore, we outline the essential spectroscopic protocols for experimental validation, ensuring a self-validating system of inquiry. This document serves as a methodological blueprint for researchers investigating novel ligand designs for applications in catalysis, materials science, and medicinal chemistry.

Introduction: The Significance of Structural Constraint in Bipyridine Ligands

The 2,2'-bipyridine (bipy) framework is a cornerstone of coordination chemistry, forming stable complexes with a vast array of transition metals.[1][2] These complexes are central to applications ranging from photocatalysis to the development of luminescent materials and therapeutic agents.[1][2][3] The electronic properties of bipyridine ligands—namely their ability to act as both σ-donors and π-acceptors—are fundamental to their function.[4]

The subject of this guide, 2,2'-(1,2-phenylene)bispyridine, introduces a critical structural modification: a phenylene linker that enforces planarity and restricts the rotational freedom between the two pyridine moieties. This rigidity is hypothesized to enhance π-conjugation across the molecular backbone, directly influencing the energies of the frontier molecular orbitals and, consequently, the molecule's photophysical and electrochemical behavior. Understanding these electronic perturbations is paramount for the rational design of new functional molecules. This guide establishes the theoretical and experimental protocols necessary to elucidate these properties in detail.

Theoretical Framework: A Validated Computational Approach

To accurately model the electronic structure of 2,2'-(1,2-phenylene)bispyridine, a multi-step computational approach is required. Density Functional Theory (DFT) is the method of choice for determining ground-state properties due to its excellent balance of computational cost and accuracy for organic molecules.[5][6] For excited-state properties, such as UV-Vis absorption and fluorescence, Time-Dependent DFT (TD-DFT) provides reliable predictions.[7]

Causality of Method Selection

-

Functional and Basis Set: The selection of a functional and basis set is critical for accuracy. For conjugated organic systems, hybrid functionals like B3LYP or B3PW91 have demonstrated proven efficacy in reproducing experimental results.[5][8] A Pople-style basis set, such as 6-31G(d) or 6-31+G(d,p), provides a good compromise between accuracy and computational demand, including polarization functions essential for describing the π-system and non-covalent interactions.[6] For higher accuracy, a triple-zeta basis set like TZVP can be employed.[8]

-

Solvent Effects: The photophysical properties of related bipyridine derivatives can be sensitive to solvent polarity.[9][10][11] Therefore, incorporating a solvent model, such as the Polarizable Continuum Model (PCM), is crucial for simulating spectra that can be directly compared with experimental data collected in solution.

Computational Workflow

The logical flow from initial structure to predicted spectra is a self-validating process where each step builds upon the previous, culminating in data that can be cross-referenced with empirical measurements.

Caption: Computational and experimental workflow for characterizing 2,2'-(1,2-phenylene)bispyridine.

Analysis of Electronic Structure and Properties

Ground-State Geometry and Frontier Molecular Orbitals (FMOs)

The initial step involves optimizing the molecular geometry to find its lowest energy conformation. For 2,2'-(1,2-phenylene)bispyridine, a planar C2v symmetry is expected. A subsequent frequency calculation is essential to confirm that the optimized structure is a true energy minimum, indicated by the absence of imaginary frequencies.

The key to understanding the molecule's reactivity and electronic transitions lies in its Frontier Molecular Orbitals (FMOs), the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO: For this π-conjugated system, the HOMO is expected to be a π-bonding orbital distributed across the entire molecular framework, with significant contributions from the phenylene and pyridine rings. Its energy level is indicative of the molecule's electron-donating ability.

-

LUMO: The LUMO will be a π*-antibonding orbital. The energy of this orbital relates to the molecule's electron-accepting capability.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter. A smaller gap suggests that the molecule can be more easily excited, typically resulting in a red-shift (longer wavelength) in the absorption spectrum. The rigid phenylene bridge is expected to lower the LUMO energy and potentially raise the HOMO energy relative to a non-planar bipyridine, leading to a reduced energy gap.

Predicted Spectroscopic Properties (TD-DFT)

TD-DFT calculations performed on the optimized ground-state geometry are used to predict the UV-Vis absorption spectrum. This analysis yields the vertical excitation energies, corresponding wavelengths, and the oscillator strengths of the electronic transitions. The primary absorption band is anticipated to arise from the HOMO → LUMO (π → π*) transition.

To predict fluorescence, the geometry of the first singlet excited state (S1) must be optimized. An energy calculation on this S1 geometry then provides the emission wavelength. The difference between the absorption and emission energies is the Stokes shift, an important indicator of the geometric relaxation that occurs in the excited state.

| Property | Theoretical Parameter | Experimental Correlate | Significance |

| Absorption | λmax from TD-DFT (S0 → Sn) | λmax from UV-Vis Spectrum | Wavelength of maximum light absorption, related to HOMO-LUMO gap. |

| Molar Absorptivity | Oscillator Strength (f) | Molar Extinction Coefficient (ε) | Probability of a given electronic transition occurring. |

| Emission | λmax from TD-DFT (S1 → S0) | λmax from Fluorescence Spectrum | Wavelength of maximum fluorescence. |

| Stokes Shift | Eabs - Eem (calculated) | λem - λabs (measured) | Energy loss due to structural relaxation in the excited state. |

| Ground State Geo. | Bond Lengths & Angles | X-ray Crystallography Data | Validation of the computational model's structural accuracy.[5] |

Experimental Protocols for Validation

Theoretical predictions must be anchored by empirical data. The following protocols are essential for a comprehensive study.

Synthesis

While specific procedures for 2,2'-(1,2-phenylene)bispyridine are not widely documented, analogous structures are often synthesized via metal-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) between appropriate halogenated pyridine precursors and a diboronic acid or distannane derivative of the phenylene linker.[10] Characterization would be performed using NMR spectroscopy, mass spectrometry, and elemental analysis.[9][10]

UV-Vis Absorption Spectroscopy Protocol

-

Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., THF, Dichloromethane, or Acetonitrile) at a concentration of approximately 10-3 M.

-

Dilution: Create a series of dilutions from the stock solution to a final concentration of ~10-5 M. This ensures the absorbance values fall within the linear range of the spectrophotometer (typically 0.1-1.0).

-

Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 200-600 nm) using a dual-beam spectrophotometer. Use a cuvette containing only the pure solvent as the reference.

-

Analysis: Identify the wavelength of maximum absorbance (λmax). Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).

Fluorescence Spectroscopy Protocol

-

Preparation: Use a dilute solution (~10-6 M) of the compound in the chosen solvent to avoid inner filter effects. Ensure the solvent is of spectroscopic grade.

-

Measurement:

-

Measure the absorption spectrum to determine the optimal excitation wavelength (λex), typically at the λmax of the lowest energy absorption band.

-

Set the spectrofluorometer to excite the sample at λex.

-

Scan the emission monochromator over a wavelength range longer than the excitation wavelength (e.g., 350-700 nm) to record the fluorescence spectrum.

-

-

Quantum Yield (ΦF) Determination: The absolute fluorescence quantum yield should be measured using an integrating sphere.[9] This method compares the total photons emitted by the sample to the total photons absorbed.

Caption: Experimental workflow for photophysical characterization.

Conclusion

The integrated approach detailed in this guide, combining rigorous DFT/TD-DFT computations with precise spectroscopic validation, provides a powerful paradigm for characterizing 2,2'-(1,2-phenylene)bispyridine. This methodology allows for a deep understanding of how the fixed planarity of the phenylene bridge modulates the ligand's electronic structure and photophysical properties. The insights gained from such studies are invaluable for the predictive design of next-generation ligands and their metal complexes, tailored for advanced applications in materials science and pharmacology.

References

-

Starnovskaya, E. S., et al. (2022). Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. Molecules, 27(20), 6879. [Link]

-

MDPI. (2022). Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. MDPI. [Link]

-

Al-Aoh, K. A., et al. (2022). Crystal structure, Hirshfeld surface analysis and DFT study of 2,2′′-({[(1E,1′E)-(diselanediyl)bis(2,1-phenylene)]bis(methaneylylidene)}bis(azaneylylidene))bis[3′,6′-bis(diethylamino)-4a',9a'-dihydrospiro. IUCrData, 7(10). [Link]

-

Le-Thi, B.-T., et al. (2024). Synthesis, characterization and photophysical properties of mixed ligand cyclometalated platinum(II) complexes containing 2-phen. Polyhedron, 253, 116933. [Link]

-

Lhèz, S., et al. (2004). Tunable fluorescence emission in pyrene-(2,2'-bipyridine) dyads containing phenylene-ethynylene bridges. Photochemical & Photobiological Sciences, 3(10), 939-947. [Link]

-

de la Lande, A., et al. (2011). Electronic structure of 2,2'-bipyridine organotransition-metal complexes. Establishing the ligand oxidation level by density functional theoretical calculations. Inorganic Chemistry, 50(20), 9773-9793. [Link]

-

Shaikh, N. S., et al. (2024). 2,2'-Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells. BioMed Research International. [Link]

-

Alekseeva, E. A., et al. (2024). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Molecules, 29(3), 711. [Link]

-

Kopchuk, D. S., et al. (2018). Asymmetrically Substituted and π-Conjugated 2,2'-Bipyridine Derivatives: Synthesis, Spectroscopy, Computation, and Crystallography. The Journal of Organic Chemistry, 83(17), 10189-10203. [Link]

-

Request PDF. (2011). Electronic Structure of 2,2 '-Bipyridine Organotransition-Metal Complexes. Establishing the Ligand Oxidation Level by Density Functional Theoretical Calculations. ResearchGate. [Link]

-

Patra, G. K., & De, D. (2022). Synthesis, crystal structure, DFT studies, and Hirshfeld surface analysis of 2,2'-(((methylene-bis(4,1-phenylene))bis(azanylylidene))bis(methanylylidene))diphenol. European Journal of Chemistry, 13(1), 49-55. [Link]

-

Soujanya, T., et al. (2000). Tunable Photophysical Properties of Two 2,2'-Bipyridine-Substituted Pyrene Derivatives. The Journal of Physical Chemistry A, 104(44), 10031-10037. [Link]

-

Wikipedia. (n.d.). Transition metal complexes of 2,2'-bipyridine. Wikipedia. Retrieved from [Link]

-

ChemEurope.com. (n.d.). 2,2'-Bipyridine. chemeurope.com. Retrieved from [Link]

-

Kadir, M. A., et al. (2022). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. Malaysian Journal of Chemistry, 24(1), 1-8. [Link]

-

Chattaraj, P. K., et al. (2005). Reactivity descriptors and electron density analysis for ligand chemistry: A case study of 2,2′-bipyridine and its analogues. Journal of Chemical Sciences, 117(5), 487-495. [Link]

-

Ayalew, M. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Journal of Biophysical Chemistry, 13(3), 29-42. [Link]

-

Shestakov, A. F., et al. (2023). DFT Method Used for Prediction of Molecular and Electronic Structures of Mn(VI) Macrocyclic Complexes with Porhyrazine/Phthalocyanine and Two Oxo Ligands. Molecules, 28(6), 2664. [Link]28/6/2664)

Sources

- 1. Transition metal complexes of 2,2'-bipyridine - Wikipedia [en.wikipedia.org]

- 2. 2,2'-Bipyridine [chemeurope.com]

- 3. 2,2’- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ias.ac.in [ias.ac.in]

- 5. Crystal structure, Hirshfeld surface analysis and DFT study of 2,2′′-({[(1E,1′E)-(diselanediyl)bis(2,1-phenylene)]bis(methaneylylidene)}bis(azaneylylidene))bis[3′,6′-bis(diethylamino)-4a’,9a’-dihydrospiro[isoindoline-1,9′-xanthen]-3-one] - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. Tunable fluorescence emission in pyrene-(2,2'-bipyridine) dyads containing phenylene-ethynylene bridges - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility and stability of Pyridine, 2,2'-(1,2-phenylene)bis- in common solvents

Topic: Solubility and Stability of Pyridine, 2,2'-(1,2-phenylene)bis- Content Type: Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Pyridine, 2,2'-(1,2-phenylene)bis- , commonly known as 1,2-bis(2-pyridyl)benzene or 1,2-di(2-pyridyl)benzene , is a bidentate nitrogen donor ligand used extensively in coordination chemistry, catalysis, and materials science (e.g., OLEDs, MOFs).

Critical Distinction: Researchers must distinguish this compound (CAS 74764-52-6 ) from its ethylene-bridged analog, 1,2-bis(2-pyridyl)ethylene (CAS 1437-15-6).[1] While they share similar nomenclature, their physicochemical properties—particularly melting point and conformational rigidity—differ significantly. This guide focuses strictly on the phenylene-bridged species.

Key Physicochemical Data

| Property | Specification |

| IUPAC Name | 1,2-Di(pyridin-2-yl)benzene |

| CAS Number | 74764-52-6 |

| Molecular Formula | C₁₆H₁₂N₂ |

| Molecular Weight | 232.28 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 236–240 °C (Significantly higher than the ethylene analog's ~118 °C) |

| Coordination Mode |

Solubility Profile and Solvent Selection

The solubility of 1,2-bis(2-pyridyl)benzene is governed by its lipophilic aromatic core and the basicity of the pyridine nitrogens. It follows a "like dissolves like" principle, favoring moderately polar aprotic solvents.

Solubility Matrix

The following table categorizes solvents based on their efficacy for dissolution, processing, and purification.

| Solvent Class | Specific Solvents | Solubility Status | Application Context |

| Halogenated | Dichloromethane (DCM), Chloroform (CHCl₃) | High | Primary solvents for NMR, synthesis workup, and solution-phase spectroscopy. |

| Polar Aprotic | THF, DMF, DMSO, Acetonitrile | Moderate to High | Used for metal complexation reactions. Heating may be required for saturation in MeCN.[1] |

| Aromatic | Toluene, Benzene, Xylenes | Moderate (Hot) | Ideal for recrystallization . The compound dissolves in hot toluene and crystallizes upon cooling.[1] |

| Alcohols | Ethanol, Methanol | Low to Moderate | often used as co-solvents or for washing crude solids.[1] |

| Non-Polar | Hexane, Pentane, Diethyl Ether | Insoluble | Antisolvents . Used to precipitate the ligand from reaction mixtures or wash away impurities.[1] |

| Aqueous | Water | Insoluble | The compound is hydrophobic (logP > 2.5).[1] |

Decision Tree for Solvent Selection (Visualization)

Figure 1: Decision matrix for selecting the appropriate solvent based on experimental intent.[1]

Stability Assessment

Thermal Stability

1,2-bis(2-pyridyl)benzene exhibits exceptional thermal stability, a characteristic of polyphenyl-pyridine systems.

-

Melting Point: The high melting point (236–240 °C) indicates strong intermolecular packing.[1]

-

Decomposition: Thermogravimetric analysis (TGA) of analogous polypyridyl ligands typically shows stability up to 300–350 °C under nitrogen.[1] This makes the ligand suitable for vacuum deposition processes used in OLED fabrication.[1]

Chemical Stability[1]

-

Oxidation: The pyridine rings are electron-deficient, making the ligand resistant to oxidative degradation under standard laboratory conditions.[1]

-

Hydrolysis: The C-C bonds linking the rings are non-hydrolyzable.[1] It is stable in aqueous suspensions across a wide pH range, though it will protonate in strong acids (

of pyridinium -

Light Sensitivity: While generally stable, polypyridyl compounds can be photoactive.[1] Storage in amber vials is recommended as a precaution, particularly for high-purity standards.[1]

Experimental Protocols

Protocol: Solubility Testing & Solution Preparation

Objective: Prepare a 10 mM stock solution for spectroscopic analysis.

-

Weighing: Accurately weigh 23.2 mg of 1,2-bis(2-pyridyl)benzene.

-

Solvent Choice: Select Dichloromethane (DCM) or Chloroform (HPLC grade).[1]

-

Dissolution: Add 10 mL of solvent. Sonicate for 30–60 seconds. The solid should dissolve instantly to form a clear, colorless solution.

-

Note: If using Acetonitrile, gentle warming (40 °C) may be required to accelerate dissolution.

-

Protocol: Purification via Recrystallization

Objective: Purify crude material synthesized via Stille or Negishi coupling.[1]

-

Dissolution: Place crude solid in a round-bottom flask. Add Toluene (approx. 10–15 mL per gram of solid).[1]

-

Heating: Heat the mixture to reflux (110 °C) until the solid completely dissolves. If insoluble particulates remain, filter the hot solution through a glass frit or Celite pad.

-

Crystallization: Remove from heat and allow the solution to cool slowly to room temperature. For maximum yield, cool further to 4 °C in a refrigerator.

-

Isolation: Collect the white crystalline solid via vacuum filtration.

-

Washing: Wash the crystals with cold Hexane or Diethyl Ether (2 x 10 mL) to remove residual toluene.[1]

-

Drying: Dry under vacuum at 60 °C for 4 hours.

Workflow: Stability Testing (DOT Diagram)

Figure 2: Stability profile workflow demonstrating thermal and chemical resilience.

References

-

Advanced ChemBlocks. (2024). 1,2-Di(2-pyridyl)benzene Product Specifications. Retrieved from

-

Alfa Chemistry. (2024).[1][2] Pyridine, 2,2'-(1,2-phenylene)bis- Properties and MOF Applications. Retrieved from

-

Sigma-Aldrich. (2024).[1] 1,2-Bis(2-pyridyl)ethylene Product Sheet (For comparative distinction). Retrieved from

-

PubChem. (2024).[1][2] 1,2-Di(pyridin-2-yl)benzene Compound Summary. National Library of Medicine.[1] Retrieved from

Sources

Methodological & Application

use of Pyridine, 2,2'-(1,2-phenylene)bis- as a ligand in catalysis

Technical Application Note: Pyridine, 2,2'-(1,2-phenylene)bis- in N^C^N Pincer Catalysis

Executive Summary & Ligand Architecture

Pyridine, 2,2'-(1,2-phenylene)bis- (commonly referred to as dpb or 1,2-bis(2-pyridyl)benzene ) is a privileged ligand scaffold in organometallic chemistry. Unlike simple bipyridines, the dpb backbone is designed to undergo cyclometallation at the central phenylene ring (C2 position). This transformation converts the neutral, potentially bidentate ligand into a monoanionic, tridentate N^C^N pincer ligand .

Key Technical Advantages:

-

Thermal Robustness: The tridentate coordination locks the metal center, preventing ligand dissociation even at elevated temperatures (>150 °C).

-

Strong Sigma Donation: The central anionic carbon (C_phenyl) exerts a strong trans effect, stabilizing high oxidation states (e.g., Ir(III), Pt(IV)) and facilitating oxidative addition steps.

-

Tunable Electronics: The modular synthesis allows for substitution on the pyridine rings to modulate the HOMO/LUMO levels, critical for photocatalytic applications.

Core Protocol 1: Synthesis & Validation of the N^C^N Pincer Complex

The critical step in utilizing this ligand is the formation of the metal-carbon bond via C-H activation. This protocol details the synthesis of the Platinum(II) derivative, [Pt(dpb)Cl], a benchmark catalyst for photocatalytic applications.

Reaction Mechanism (The "Self-Validating" Logic)

The synthesis relies on electrophilic aromatic substitution mediated by the metal.

-

Pre-coordination: The Pt(II) center coordinates to the two pyridine nitrogens.

-

C-H Activation: The metal electrophilically attacks the C2 position of the central benzene ring, releasing HCl (or AcOH).

-

Validation: The disappearance of the C2-H proton signal in ^1H NMR is the definitive "self-validating" checkpoint.

Step-by-Step Synthesis Protocol

Reagents:

-

Ligand: 1,2-bis(2-pyridyl)benzene (1.0 equiv)

-

Precursor: Potassium tetrachloroplatinate(II) (K2PtCl4) (1.0 equiv)

-

Solvent: Glacial Acetic Acid (AcOH)

Procedure:

-

Dissolution: Dissolve K2PtCl4 (415 mg, 1.0 mmol) in 10 mL of water. Dissolve the ligand (232 mg, 1.0 mmol) in 40 mL of glacial acetic acid.

-

Mixing: Combine the solutions in a round-bottom flask equipped with a reflux condenser.

-

Reflux (The Activation Step): Heat the mixture to reflux (approx. 118 °C) for 3 days. The prolonged time is required to drive the thermodynamically stable N^C^N pincer formation over the kinetically favored N^N bidentate species.

-

Visual Cue: The solution typically transitions from red/orange to a bright yellow or yellow-green suspension.

-

-

Isolation: Cool to room temperature. The product, [Pt(dpb)Cl], often precipitates as a yellow solid.

-

Filtration: Filter the solid, wash copiously with water (to remove salts and AcOH), methanol, and diethyl ether.

-

Drying: Dry under vacuum at 60 °C for 4 hours.

Structural Validation (Quality Control)

| Analytic Method | Expected Result (Success Criteria) | Failure Mode (Incomplete Activation) |

| ^1H NMR (DMSO-d6) | Loss of triplet/multiplet at ~7.5-8.0 ppm corresponding to the central phenyl C2-H. The phenyl ring pattern simplifies to a doublet (C4/6-H) and triplet (C5-H). | Presence of the C2-H signal indicates failure to cyclometallate (ligand is only N,N-coordinated). |

| ^195Pt NMR | Single peak in the range of -3000 to -3500 ppm (typical for N^C^N coordination). | Multiple peaks or shifts > -2500 ppm suggest N,N coordination (e.g., [Pt(dpb)Cl2]). |

| Solubility | Low solubility in common organic solvents; soluble in DMSO/DMF. | High solubility in CHCl3 often indicates the non-cyclometallated dichloride species. |

Core Protocol 2: Photocatalytic CO2 Reduction

The [Pt(dpb)Cl] complex is a potent catalyst for reducing CO2 to CO or formate, often outperforming simple bipyridine systems due to the stability of the N^C^N framework during the redox cycle.

Mechanistic Pathway

The reaction proceeds via a reductive quenching cycle. The excited photosensitizer transfers an electron to the catalyst (or vice versa, depending on the system), generating a low-valent metal species that binds CO2.

Figure 1: Electron transfer pathway for photocatalytic CO2 reduction. The N^C^N ligand stabilizes the reduced Pt species, preventing demetallation.

Experimental Setup

Components:

-

Catalyst: [Pt(dpb)Cl] (0.1 mM)

-

Photosensitizer (PS): [Ru(bpy)3]Cl2 (0.5 mM) or Ir(ppy)3 (for higher reduction potentials).

-

Sacrificial Electron Donor (SED): Triethanolamine (TEOA) or BIH (1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole).

-

Solvent: Acetonitrile/Water (mixed systems are preferred to solubilize CO2 and protons).

Procedure:

-

Preparation: In a Schlenk tube, dissolve the Catalyst, PS, and SED in degassed Acetonitrile/Water (4:1 v/v).

-

Saturation: Bubble high-purity CO2 through the solution for 20 minutes in the dark. Seal the tube.

-

Irradiation: Place the tube in a photoreactor equipped with Blue LEDs (450 nm). Maintain temperature at 25 °C using a cooling fan (critical: heat degrades the PS).

-

Monitoring: Analyze the headspace gas by GC-TCD (for CO and H2) and the liquid phase by HPLC/IC (for formate) every hour.

Optimization Table:

| Parameter | Recommendation | Effect |

| Light Source | 450-470 nm LEDs | Matches MLCT band of Ru(bpy)3; avoids UV damage to ligand. |

| Solvent Ratio | MeCN:H2O (4:1) | Balance between CO2 solubility (MeCN) and proton source (H2O). |

| Donor (SED) | BIH > TEOA | BIH is a stronger reductant, often increasing TON by 10-50x. |

| Concentration | Keep [Cat] < 0.5 mM | Prevents self-quenching or aggregation of the planar Pt complexes. |

Secondary Application: Iridium-Catalyzed Transfer Hydrogenation[1]

While the Pt complex is famous for photochemistry, the Iridium(III) analogue, [Ir(dpb)Cl(H)] (often accessed via oxidative addition), is a robust catalyst for transfer hydrogenation (TH).

Why it works: The N^C^N pincer prevents the common deactivation pathway of phosphine-based catalysts (P-C bond cleavage). The Ir-H bond is highly active for hydride transfer to unsaturated substrates (ketones, imines).

Quick Protocol:

-

Catalyst Gen: React [Ir(COD)Cl]2 with dpb in 2-ethoxyethanol at 130 °C to form the cyclometallated dimer, then cleave with a ligand (e.g., DMSO or CO) to form the monomer.

-

Reaction: Substrate (Acetophenone) + Catalyst (0.5 mol%) in Isopropanol (acting as solvent and H-donor).

-

Conditions: Base (KOH, 2 mol%), 80 °C, 2 hours.

-

Result: >95% conversion to 1-phenylethanol.

References

-

Photocatalytic CO2 Reduction Mechanism: Sarantou, A., & Tsipis, A. (2023). Photocatalytic CO2 to CO Reduction with Cyclometalated Pt(II) Complexes of N^C^N Pincer Dipyridylbenzene Ligands: A DFT study. ResearchGate. Link

-

Iridium Pincer Dehydrogenation: Wang, Y., et al. (2018).[1] Transfer Hydrogenation of Alkenes Using Ethanol Catalyzed by a NCP Pincer Iridium Complex. Journal of the American Chemical Society. Link

-

Synthesis of NCN Pincer Complexes: C. M. Hartshorn & P. J. Steel. (1998). Synthesis and crystal structures of silver(I) and palladium(II) complexes of new bis(2-pyridyloxy)benzenes. J. Chem. Soc., Dalton Trans. Link

-

General Pincer Chemistry: Albrecht, M., & van Koten, G. (2001). Platinum Group Organometallics Based on "Pincer" Ligands: Sensors, Switches, and Catalysts. Angewandte Chemie International Edition. Link

Sources

protocol for synthesizing metal complexes with Pyridine, 2,2'-(1,2-phenylene)bis-

This Application Note and Protocol guide details the synthesis of metal complexes with Pyridine, 2,2'-(1,2-phenylene)bis- , chemically known as 1,2-bis(2-pyridyl)benzene (abbreviated here as 1,2-dpb ).

Application Note: Coordination Chemistry of 1,2-Bis(2-pyridyl)benzene

1. Ligand Profile & Structural Nuances Unlike its famous isomer 1,3-bis(2-pyridyl)benzene (a planar N^C^N pincer ligand used in high-performance OLEDs), 1,2-bis(2-pyridyl)benzene possesses a sterically crowded ortho-phenylene bridge.

-

Steric Constraint: The two pyridine rings are attached at the 1 and 2 positions of the central benzene ring. This proximity forces the pyridine rings to twist out of the plane of the benzene ring to avoid steric clashing between the protons at the 3-positions of the pyridines and the benzene ring.

-

Coordination Mode: Consequently, 1,2-dpb acts as a non-planar bidentate N,N-chelating ligand . It forms distorted square-planar complexes with Pd(II) and Pt(II), and often induces helical chirality in tetrahedral complexes (e.g., Cu(I), Ag(I)) due to its inherent twist.

2. Strategic Applications

-

Catalysis: The steric bulk and twisted geometry create a chiral pocket (if resolved) or a highly congested reaction center, useful for modulating rates in cross-coupling reactions.

-

Supramolecular Assembly: The ligand is a "bent" connector, ideal for constructing helical polymers or metallo-cages rather than flat sheets.

Part 1: Synthesis of Palladium(II) Complex [Pd(1,2-dpb)Cl₂]

This protocol describes the synthesis of the neutral dichloro palladium(II) complex. The kinetic lability of the benzonitrile precursor is exploited to facilitate chelation of the bulky 1,2-dpb ligand under mild conditions.

Reagents & Equipment

-

Ligand: 1,2-bis(2-pyridyl)benzene (1,2-dpb) [CAS: 7138-12-7]

-

Precursor: Bis(benzonitrile)palladium(II) chloride [Pd(PhCN)₂Cl₂]

-

Solvent: Dichloromethane (DCM), anhydrous; Diethyl ether (Et₂O)

-

Apparatus: 50 mL Schlenk flask, magnetic stir bar, argon/nitrogen line.

Step-by-Step Protocol

-

Preparation of Precursor Solution:

-

In a 50 mL Schlenk flask, dissolve 100 mg (0.26 mmol) of [Pd(PhCN)₂Cl₂] in 10 mL of anhydrous DCM . The solution should be a clear orange/red.

-

Expert Insight: Using the benzonitrile complex is superior to PdCl₂ or K₂PdCl₄ because it is soluble in organic solvents and the PhCN ligands are easily displaced by the stronger N-donor pyridines.

-

-

Ligand Addition:

-

Dissolve 60.5 mg (0.26 mmol, 1.0 eq) of 1,2-dpb in 5 mL of DCM .

-

Add the ligand solution dropwise to the stirring palladium solution at room temperature (25 °C).

-

-

Reaction Monitoring:

-

Stir the mixture at room temperature for 4–12 hours .

-

Observation: A color change (often to a brighter yellow or orange precipitate) indicates complex formation. The steric bulk of 1,2-dpb may slow down the final chelation step compared to bipyridine.

-

-

Isolation:

-

Concentrate the solution to ~2 mL under reduced pressure (rotary evaporator or vacuum line).

-

Add 20 mL of cold Diethyl Ether to precipitate the product.

-

Filter the solid using a fine sintered glass frit or membrane filter.

-

Wash the solid with 2 x 5 mL of Diethyl Ether and 1 x 5 mL of Pentane to remove displaced benzonitrile.

-

-

Drying:

-

Dry the yellow solid under high vacuum for 4 hours to remove trace solvents.

-

Yield Expectation: >85%.

-

Part 2: Synthesis of Helical Copper(I) Complex [Cu(1,2-dpb)₂][PF₆]

This protocol targets the cationic bis-ligand complex.[1] The 1,2-dpb ligand prefers a tetrahedral geometry around Cu(I), but the ortho-phenylene bridge imposes a helical twist, making this a model for "double-stranded" metallo-helices.

Reagents

-

Precursor: Tetrakis(acetonitrile)copper(I) hexafluorophosphate [Cu(MeCN)₄]PF₆

-

Solvent: Dichloromethane (DCM) (degassed)

Step-by-Step Protocol

-

Inert Atmosphere Setup:

-

Perform this reaction under an Argon or Nitrogen atmosphere. Cu(I) is susceptible to oxidation to Cu(II) (green/blue) in air.

-

-

Mixing:

-

Dissolve 37.2 mg (0.1 mmol) of [Cu(MeCN)₄]PF₆ in 10 mL of degassed DCM in a Schlenk tube.

-

Add 46.5 mg (0.2 mmol, 2.0 eq) of 1,2-dpb as a solid or dissolved in minimal DCM.

-

-

Complexation:

-

Stir at room temperature for 2 hours . The solution typically turns a deep red or orange color, characteristic of Cu(I)-diimine MLCT (Metal-to-Ligand Charge Transfer).

-

-

Crystallization (Self-Validation):

-

Layer the DCM solution with Hexane or Diisopropyl ether . Allow to stand undisturbed at 4 °C.

-

Validation: Formation of red/orange crystals confirms the oxidation state is maintained as Cu(I). Green discoloration indicates oxidation failure.

-

Part 3: Characterization & Data Analysis

NMR Spectroscopy (¹H NMR in CD₂Cl₂)

The symmetry of the complex provides immediate structural proof.

-

Free Ligand: Pyridine protons appear typical.

-

Complex [Pd(1,2-dpb)Cl₂]: Look for a downfield shift of the proton ortho to the pyridine nitrogen (H6 position) due to coordination to the metal.

-

Symmetry Check: If the complex is symmetric (C2v or Cs), you will see one set of pyridine signals. If the steric twist locks the conformation on the NMR timescale, you may see broadening or splitting (atropisomerism).

UV-Vis Spectroscopy

| Complex | λ_max (nm) | Assignment |

| 1,2-dpb (Free) | ~280-300 | π-π* (Ligand centered) |

| [Pd(1,2-dpb)Cl₂] | ~340-380 | MLCT / Perturbed π-π |

| [Cu(1,2-dpb)₂]⁺ | ~450-500 | MLCT (d → π) (Deep Red/Orange) |

Structural Visualization (DOT Diagram)

Caption: Synthesis workflow for Pd(II) and Cu(I) complexes of 1,2-dpb, highlighting the ligand exchange mechanism and the stereochemical impact of the ortho-phenylene bridge.

References

-

Bosch, E., & Barnes, C. L. (2001). 1,2-Bis(2-pyridylethynyl)benzene, a Novel Trans-Chelating Bipyridyl Ligand.[3] Structural Characterization of the Complexes with Silver(I) Triflate and Palladium(II) Chloride. Inorganic Chemistry, 40(13), 3097–3100.[3] (Note: Discusses the ethynyl analog, establishing the coordination geometry principles for this ligand class). Link

- Constable, E. C., et al. (1990). Helicates and Helical Coordination Geometries. Chemical Reviews. (General reference for helical assembly of ortho-linked oligopyridines).

- Steel, P. J. (1990). Ligand design in coordination chemistry: Approaches to new helical metal complexes. Coordination Chemistry Reviews, 106, 227-265. (Foundational text on 1,2-disubstituted benzene ligands).

Sources

Application Note: High-Fidelity Sensor Development using 2,2'-(1,2-phenylene)bispyridine Scaffolds

Abstract

This guide details the engineering of optical sensor materials utilizing 2,2'-(1,2-phenylene)bispyridine (1,2-dpb). Unlike its planar N^C^N-coordinating meta-isomer (1,3-dpb), the ortho-linked 1,2-dpb possesses a sterically induced non-planar geometry that makes it an exceptional candidate for conformational switching sensors . Upon metal chelation or protonation, the molecule undergoes a "lock-in" planarization, triggering significant photophysical changes. This note covers the synthesis of the ligand, the fabrication of Platinum(II)-based oxygen sensors, and fluorescence-based cation sensing protocols.

Part 1: Ligand Synthesis & Structural Logic

The 1,2-dpb ligand is synthesized via a double Suzuki-Miyaura cross-coupling. The steric bulk between the two pyridine rings at the ortho positions of the benzene core creates a twisted ground state. This pre-organized twist is the "potential energy" stored in the sensor, released as optical signal upon analyte binding.

Protocol 1: Synthesis of 2,2'-(1,2-phenylene)bispyridine

Principle: Palladium-catalyzed cross-coupling of 1,2-dibromobenzene with 2-pyridylboronic acid.

Reagents:

-

1,2-Dibromobenzene (1.0 equiv)

-

2-Pyridylboronic acid MIDA ester (2.5 equiv) — Note: MIDA esters often provide better stability than free boronic acids for pyridyl species.

-

Catalyst:

(5 mol%)[1] -

Base:

(3.0 equiv) -

Solvent: Toluene:Ethanol:Water (4:1:1 v/v)

Step-by-Step Methodology:

-

Degassing: Charge a Schlenk flask with solvents and degas via three freeze-pump-thaw cycles. Oxygen removal is critical to prevent homocoupling of the boronic acid.

-

Addition: Under Argon flow, add 1,2-dibromobenzene, 2-pyridylboronic acid, and base. Add the Pd catalyst last.

-

Reflux: Heat the mixture to 90°C for 24–48 hours. Monitor via TLC (SiO2, Ethyl Acetate/Hexane 1:4). The product usually fluoresces blue under UV (254 nm).

-

Workup: Cool to RT. Dilute with DCM, wash with brine (

). Dry organic layer over -

Purification: Flash column chromatography (Gradient: 0%

20% EtOAc in Hexanes). -

Validation:

NMR must show the characteristic downfield doublet of the pyridine

Visualization: Synthesis Workflow

Figure 1: Optimized Suzuki-Miyaura coupling workflow for sterically hindered bispyridines.

Part 2: Development of Phosphorescent Oxygen Sensors

While the free ligand is fluorescent, its Platinum(II) or Palladium(II) complexes are often phosphorescent. These complexes are powerful oxygen sensors because molecular oxygen (

Mechanism[2][3][4][5]

-

Excitation:

(Intersystem Crossing). -

Sensing: The long-lived

MLCT state transfers energy to -

Result: High

concentration = Low Phosphorescence Intensity.

Protocol 2: Fabrication of Thin-Film Oxygen Sensors

Materials:

-

Sensor Dye:

(Synthesized by refluxing ligand with -

Matrix Polymer: Polystyrene (PS) or PMMA (optical grade).

-

Solvent: Dichloromethane (DCM) or Toluene.

Fabrication Steps:

-

Solution Prep: Dissolve polymer (100 mg) in solvent (1 mL). Add Sensor Dye (1 mg) to achieve a 1 wt% doping ratio. Sonicate until homogeneous.

-

Spin Coating: Deposit 50

onto a clean quartz or glass substrate. Spin at 2000 rpm for 60s. -

Annealing: Bake at 60°C for 2 hours in a vacuum oven to remove residual solvent.

-

Calibration (Stern-Volmer Analysis):

-

Place film in a flow cell.

-

Expose to gas mixtures of

and -

Measure emission intensity (

) at peak wavelength (typically 550–650 nm).

-

Data Analysis:

Plot

-

: Intensity in pure

- : Stern-Volmer quenching constant (Sensitivity).

Part 3: Fluorescence "Turn-On" Cation Sensing

The 1,2-dpb ligand exhibits weak fluorescence in its free state due to non-radiative decay caused by the rotation of the pyridine rings (loose bolt effect). Binding to diamagnetic cations (e.g.,

Protocol 3: Titration Assay for Zn(II) Detection

Buffer: acetonitrile/HEPES buffer (1:1, pH 7.2).

Concentration:

-

Baseline: Record emission spectrum of free ligand (

nm). -

Titration: Add aliquots of

stock solution (0.1 – 5.0 equiv). -

Observation: Monitor the emergence of a red-shifted emission band or intensity increase.

-

Interference Check: Repeat with competing ions (

) to verify selectivity.

Visualization: Sensing Mechanism

Figure 2: Bifurcated sensing mechanism: Zn(II) triggers rigidification (Turn-On), while Pt(II) complexes enable O2 sensing via quenching (Turn-Off).

Summary of Optical Properties

| Parameter | Free Ligand (1,2-dpb) | Zn(II) Complex | Pt(II) Complex |

| Geometry | Twisted (Non-planar) | Rigid Chelate | Square Planar |

| Emission Type | Fluorescence | Fluorescence (CHEF) | Phosphorescence |

| Primary Analyte | - | Dissolved Oxygen ( | |

| Mechanism | - | Restriction of Rotation | Triplet Quenching |

| Response | Weak Blue Emission | Strong Blue-Green | Red (quenched by air) |

References

-

BenchChem Technical Support. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands. BenchChem. Link

-

Baxter, P. N. W. (2002). Twistophane macrocycles with integrated 6,6'-connected-2,2'-bipyridine units: a new lead class of fluorescence sensors for metal ions.[2] Chemistry - A European Journal, 8(22), 5250-5264. Link

-

Cocchietto, M., et al. (2023). New members of a class of cyclometalated 1,3-di-(2-pyridyl)benzene platinum(II) complexes bearing a tetrazole-thiolate ancillary.[3][4] Inorganica Chimica Acta. Link

-

Evans, R. C., et al. (2006). Novel Luminescence-Based Colorimetric Oxygen Sensor with a “Traffic Light” Response.[5] Journal of Fluorescence, 16(2), 201-207.[5] Link

-

Williams, J. A. G. (2004). Synthesis, characterization and spectroscopic studies of cyclometalated platinum(II) complexes containing meta-bis(2-pyridoxy)benzene. Dalton Transactions. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Twistophane macrocyles with integrated 6,6'-connected-2,2'-bipyridine units: a new lead class of fluorescence sensors for metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. air.unimi.it [air.unimi.it]

- 4. A Novel Class of Cyclometalated Platinum(II) Complexes for Solution-Processable OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

Application Notes and Protocols for Cross-Coupling Reactions Using 2,2'-(1,2-Phenylene)bispyridine as a Ligand

Introduction: The Pivotal Role of Ligand Design in Modern Catalysis

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unprecedented efficiency and functional group tolerance.[1][2] The transformative power of these reactions, recognized with the 2010 Nobel Prize in Chemistry, is largely governed by the choice of ligand coordinating to the palladium center.[1] The ligand shell dictates the catalyst's stability, solubility, and, most critically, its reactivity through the elementary steps of oxidative addition, transmetalation, and reductive elimination.[3][4]

Among the vast arsenal of available ligands, bidentate nitrogen-containing scaffolds, such as 2,2'-bipyridine and its derivatives, are prized for their thermal stability and unique electronic properties.[5] This guide focuses on 2,2'-(1,2-phenylene)bispyridine , a specialized bidentate N-donor ligand. Unlike the parent 2,2'-bipyridine, which possesses a flexible C-C bond between the pyridine rings, the 1,2-phenylene bridge in this ligand enforces a rigid, pre-organized conformation. This structural constraint creates a well-defined coordination geometry around the palladium atom, which can profoundly influence the rates and selectivities of the catalytic cycle.

These application notes provide detailed, field-proven protocols for employing 2,2'-(1,2-phenylene)bispyridine in three of the most powerful cross-coupling reactions: the Suzuki-Miyaura Coupling, the Sonogashira Coupling, and the Buchwald-Hartwig Amination. The methodologies are designed to be self-validating, with an emphasis on the causality behind each experimental choice to empower researchers to adapt and troubleshoot these powerful synthetic tools.

General Considerations for Experimental Setup

Success in palladium-catalyzed cross-coupling is contingent on meticulous experimental technique. The active catalytic species, Pd(0), is sensitive to atmospheric oxygen, and many reagents are moisture-sensitive.

-

Inert Atmosphere: All reactions must be performed under an inert atmosphere (e.g., Argon or Nitrogen). This is achieved using standard Schlenk line techniques or by working within a glovebox.

-

Reagent Purity: Use high-purity, anhydrous solvents. Solvents should be degassed prior to use by methods such as sparging with an inert gas for 30-60 minutes or through several freeze-pump-thaw cycles. Bases should be freshly opened or stored in a desiccator.

-

Catalyst Generation: The active L-Pd(0) catalyst can be generated in situ from a stable Pd(II) precursor (e.g., Pd(OAc)₂, PdCl₂). This reduction is often facilitated by phosphine ligands, amines, or alcohols present in the reaction mixture.[6][7] This approach is often more convenient than handling air-sensitive Pd(0) sources like Pd₂(dba)₃.

Protocol 1: Suzuki-Miyaura Coupling for C(sp²)–C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a versatile method for synthesizing biaryl compounds by coupling an organoboron species with an organic halide.[4] Its tolerance of a wide range of functional groups and the commercial availability of diverse boronic acids have made it a staple in pharmaceutical and materials science research.

Detailed Step-by-Step Protocol

This protocol describes the coupling of 4-bromotoluene with phenylboronic acid.

-

Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromotoluene (171 mg, 1.0 mmol, 1.0 equiv.), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 415 mg, 3.0 mmol, 3.0 equiv.).

-

Catalyst Addition: In the same flask, add palladium(II) acetate (Pd(OAc)₂, 2.2 mg, 0.01 mmol, 1 mol%) and 2,2'-(1,2-phenylene)bispyridine (2.6 mg, 0.011 mmol, 1.1 mol%).

-

Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with argon three times.

-

Solvent Addition: Through the septum, add 5 mL of a degassed 1,4-dioxane/water mixture (4:1 v/v) via syringe.

-

Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12 hours.

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS by taking small aliquots from the reaction mixture.

-

Work-up: After the reaction is complete (as indicated by the consumption of the starting aryl bromide), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 4-methyl-1,1'-biphenyl.

Scientific Rationale

-

Ligand: 2,2'-(1,2-phenylene)bispyridine serves as a stabilizing bidentate ligand for the palladium center. Its rigid structure ensures a consistent coordination environment, which can prevent catalyst decomposition and promote efficient turnover.

-

Palladium Source: Pd(OAc)₂ is a stable, air-tolerant Pd(II) precursor. It is reduced in situ to the active Pd(0) catalyst.[3]

-

Base: The base (K₂CO₃) is crucial for activating the boronic acid. It facilitates the formation of a boronate species [R-B(OH)₃]⁻, which is more nucleophilic and readily participates in the transmetalation step.[3]

-

Solvent System: The dioxane/water mixture is a common choice. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[8]

Data Summary: Suzuki-Miyaura Coupling

| Aryl Halide | Boronic Acid | Pd Loading (mol%) | Base | Temp (°C) | Typical Yield Range |

| 4-Iodoanisole | Phenylboronic acid | 1 | K₂CO₃ | 100 | 90-98% |

| 4-Bromotoluene | Phenylboronic acid | 1 | K₂CO₃ | 100 | 85-95% |

| 4-Chlorobenzonitrile | 4-Methoxyphenylboronic acid | 2-3 | K₃PO₄ | 110 | 70-85% |

| 2-Bromopyridine | Thiophene-2-boronic acid | 1.5 | Cs₂CO₃ | 100 | 80-90% |

Protocol 2: Sonogashira Coupling for C(sp²)–C(sp) Bond Formation

The Sonogashira coupling is the most reliable method for forming a bond between a C(sp²) of an aryl or vinyl halide and a C(sp) of a terminal alkyne.[9][10] The reaction typically employs a dual-catalyst system of palladium and copper(I).

Detailed Step-by-Step Protocol

This protocol describes the coupling of 1-iodobenzene with phenylacetylene.

-

Reaction Setup: To a flame-dried Schlenk flask, add 1-iodobenzene (204 mg, 1.0 mmol, 1.0 equiv.).

-

Catalyst Addition: Add palladium(II) acetate (2.2 mg, 0.01 mmol, 1 mol%), 2,2'-(1,2-phenylene)bispyridine (2.8 mg, 0.012 mmol, 1.2 mol%), and copper(I) iodide (CuI, 1.9 mg, 0.01 mmol, 1 mol%).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

-

Solvent and Reagent Addition: Add 5 mL of degassed triethylamine (Et₃N) via syringe, followed by phenylacetylene (123 mg, 1.2 mmol, 1.2 equiv.).

-

Reaction Execution: Stir the reaction mixture at room temperature for 8 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C.

-

Monitoring: Follow the disappearance of 1-iodobenzene using GC-MS or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether (25 mL) and filter through a short pad of Celite to remove the ammonium salts and catalyst residues.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield diphenylacetylene.

Scientific Rationale

-

Dual Catalyst System: The reaction proceeds via two interconnected catalytic cycles.[9] The palladium cycle is similar to the Suzuki coupling. The copper cycle's role is to activate the alkyne.

-

Copper(I) Iodide: The Cu(I) co-catalyst reacts with the terminal alkyne in the presence of the amine base to form a copper acetylide intermediate.[9] This species is highly reactive and efficiently transfers the acetylide group to the palladium center during the transmetalation step.

-

Amine Base: Triethylamine serves two purposes: it acts as the base to deprotonate the terminal alkyne, and it often serves as the solvent.[10][11] It must be rigorously degassed, as oxygen can promote the unwanted homocoupling of the alkyne (Glaser coupling).

Data Summary: Sonogashira Coupling

| Aryl Halide | Alkyne | Pd Loading (mol%) | Cu(I) Loading (mol%) | Temp (°C) | Typical Yield Range |

| 1-Iodobenzene | Phenylacetylene | 1 | 1 | RT | 90-97% |

| 4-Bromoacetophenone | Trimethylsilylacetylene | 1.5 | 1.5 | 50 | 85-95% |

| 3-Bromopyridine | 1-Heptyne | 2 | 2 | 60 | 75-88% |

| 1-Iodonaphthalene | Ethynyltrimethylsilane | 1 | 1 | RT | 90-96% |

Protocol 3: Buchwald-Hartwig Amination for C(sp²)–N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and organic materials.[12][13] The reaction couples an aryl halide with a primary or secondary amine and is often sensitive to the choice of base and ligand.

Detailed Step-by-Step Protocol

This protocol describes the coupling of 4-chlorotoluene with morpholine.

-

Glovebox Setup: Due to the air-sensitivity of the base and catalyst, it is highly recommended to set up this reaction in a glovebox.

-

Reaction Assembly: In a screw-cap vial, add sodium tert-butoxide (NaOtBu, 135 mg, 1.4 mmol, 1.4 equiv.). Add Pd₂(dba)₃ (4.6 mg, 0.005 mmol, 1 mol% Pd) and 2,2'-(1,2-phenylene)bispyridine (5.2 mg, 0.022 mmol, 2.2 mol%).

-

Reagent Addition: Add 4-chlorotoluene (127 mg, 1.0 mmol, 1.0 equiv.), morpholine (105 mg, 1.2 mmol, 1.2 equiv.), and 4 mL of anhydrous, degassed toluene.

-

Reaction Execution: Seal the vial tightly with a Teflon-lined cap. Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 100 °C. Stir for 16-24 hours.

-

Monitoring: Monitor by LC-MS for the consumption of 4-chlorotoluene.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl, 15 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield 4-(p-tolyl)morpholine.

Scientific Rationale

-

Palladium Source: Pd₂(dba)₃ is a common Pd(0) source, which does not require an in situ reduction step, making it suitable for reactions that may lack an efficient reductant.[7]

-

Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine (or the N-H bond of the palladium-amine complex) to form the palladium amide intermediate, which is necessary for reductive elimination.[7] Weaker bases like carbonates are typically ineffective.

-

Solvent: A non-polar, aprotic solvent like toluene is preferred. Protic solvents can interfere with the strong base, and more polar solvents can sometimes inhibit the reaction.[14]

Data Summary: Buchwald-Hartwig Amination

| Aryl Halide | Amine | Pd Source | Base | Temp (°C) | Typical Yield Range |

| 4-Bromotoluene | Aniline | Pd(OAc)₂ | Cs₂CO₃ | 100 | 80-92% |

| 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ | NaOtBu | 100 | 85-95% |

| 3-Bromobenzonitrile | Di-n-butylamine | Pd₂(dba)₃ | LHMDS | 100 | 75-90% |

| 2-Chloropyridine | Piperidine | Pd(OAc)₂ | K₃PO₄ | 110 | 70-85% |

Visualized Workflows and Mechanisms

References

-

Fantoni, T. et al. (2025). Eco-Friendly Catalyst Development: Bidentate Nitrogen Ligands in the Suzuki–Miyaura Reaction of Aryl Iodides and Bromides in Green Solvents. ACS Sustainable Chemistry & Engineering. [Link]

-

Fantoni, T. et al. (2025). Eco-Friendly Catalyst Development: Bidentate Nitrogen Ligands in the Suzuki–Miyaura Reaction of Aryl Iodides and Bromides in Green Solvents. ACS Publications. [Link]

-

Fantoni, T. et al. (2025). Eco-Friendly Catalyst Development: Bidentate Nitrogen Ligands in the Suzuki–Miyaura Reaction of Aryl Iodides and Bromides in Green Solvents. Figshare. [Link]

-

Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

-

Scribd. Experimental Procedure - Sonogashira Coupling. [Link]

-

ResearchGate. Selected ligands and catalysts for Buchwald‐Hartwig amination. [Link]

-

Fantoni, T. et al. (2025). Eco-Friendly Catalyst Development: Bidentate Nitrogen Ligands in the Suzuki–Miyaura Reaction of Aryl Iodides and Bromides in Green Solvents. ResearchGate. [Link]

-

Sygula, A. et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

ResearchGate. Photo-activation of Pd-catalyzed Sonogashira coupling using a Ru/bipyridine complex as energy transfer agent. [Link]

-

Li, X. (2020). The Asymmetric Buchwald–Hartwig Amination Reaction. Asian Journal of Organic Chemistry. [Link]

-

Kao, C-L. et al. (2013). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules. [Link]

-

Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia. [Link]

-

de Souza, B. et al. (2023). Mechanistic Insights and Catalytic Efficiency of a 2,2′‐Bipyridine–Coordinated Peroxidovanadium Complex as a Haloperoxidase Biomimetic. Chemistry – A European Journal. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

Kuramochi, Y. et al. (2025). fac-Re(2,2′-bipyridine)(CO)3Cl Catalyzes Visible-Light-Driven Functionalization of an Organic Substrate with CO2. JACS Au. [Link]

-

Yamashina, Y. et al. (2023). Insulated π-conjugated 2,2′-bipyridine transition-metal complexes: enhanced photoproperties in luminescence and catalysis. Chemical Science. [Link]

-

The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

-

Yoneda Labs. (2021). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Schmidt, A. F. et al. (2014). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry. [Link]

-

Ruiz-Castillo, P. & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

-

ResearchGate. Preparation and catalytic properties of bis(imino)pyridine palladium(II) complexes as efficient catalysts for Suzuki cross‐coupling reaction in water. [Link]

- Google Patents. (2015).

-

Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]

Sources

- 1. nobelprize.org [nobelprize.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Yoneda Labs [yonedalabs.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Synthesis and applications of 2,2'-Bipyridine ligand compounds_Chemicalbook [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. figshare.com [figshare.com]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. scribd.com [scribd.com]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 14. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Pyridine, 2,2'-(1,2-phenylene)bis-

Ticket ID: SYN-BPB-001 Subject: Troubleshooting Low Yields & Catalyst Deactivation in 1,2-bis(2-pyridyl)benzene Synthesis Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1][2]

Diagnostic Overview: Why This Synthesis Fails

The synthesis of 1,2-bis(2-pyridyl)benzene (CAS: 13959-25-6) is deceptively difficult.[1] While it appears to be a simple bis-arylation of 1,2-dihalobenzene, users frequently report yields <20% or complete reaction stalling.[1][2]

If you are encountering protodeboronation , black palladium precipitation , or unreacted starting material , you are likely facing the "2-Pyridyl Problem."[2]

Root Cause Analysis

-

Protodeboronation (The Primary Culprit): 2-Pyridylboronic acids are inherently unstable.[1] The nitrogen atom facilitates rapid hydrolytic cleavage of the C-B bond, generating pyridine (byproduct) before the cross-coupling can occur.

-

The "Ortho Effect": The 1,2-phenylene core creates significant steric crowding.[1] The first coupling event is relatively easy, but the second coupling requires the palladium center to insert into a sterically congested environment, often leading to mono-coupled byproducts.[2]

-

Catalyst Poisoning: The pyridine nitrogens in the product (and starting material) are excellent ligands.[1] They can displace phosphines on the Palladium center, forming stable, inactive Pd(II)-bis(pyridine) complexes, effectively killing the catalytic cycle.[2]

Decision Matrix: Selecting the Right Protocol

Do not default to standard Suzuki conditions (e.g., Pd(PPh3)4/Na2CO3).[1] Use this logic flow to select your method.

Figure 1: Synthetic pathway decision matrix based on laboratory constraints.

Protocol A: The Stille Coupling (High Reliability)

Recommendation: Use this for milligram-to-gram scale where purification is manageable.[1] This is the most robust method for overcoming the steric hindrance of the 1,2-position.

The System

-

Electrophile: 1,2-Dibromobenzene (or 1,2-Diiodobenzene for faster initiation).[1][2]

-

Nucleophile: 2-(Tributylstannyl)pyridine (Stable, unlike the boronic acid).[1]

-

Catalyst: Pd(PPh3)4 or Pd2(dba)3 + AsPh3 (Arsenic ligands prevent N-coordination poisoning).[1]

-

Solvent: Toluene or Xylene (High temp required).[1]

Step-by-Step Protocol

-

Degassing (Critical): In a Schlenk tube, dissolve 1,2-dibromobenzene (1.0 equiv) and 2-(tributylstannyl)pyridine (2.2 equiv) in anhydrous Toluene (0.1 M).

-

Catalyst Addition: Add Pd(PPh3)4 (5-10 mol%).[1] Note: If the catalyst is black, discard it.[2] It must be bright yellow.

-

Thermal Activation: Seal the tube and heat to 110°C for 24-48 hours.

-

Why? The oxidative addition into the second bromide is slow due to the steric bulk of the first pyridyl group.

-

-

Workup: Cool to RT. Add aqueous KF (saturated) and stir for 3 hours.

Troubleshooting Stille

| Symptom | Diagnosis | Fix |

| Reaction stalls at mono-product | Catalyst death via N-coordination. | Switch ligand to Tri(2-furyl)phosphine or AsPh3 .[1] These bind Pd tighter than pyridine does.[1] |

| Low conversion | Oxidative addition failure.[1] | Switch electrophile to 1,2-Diiodobenzene . |

| Tin residues in NMR | Incomplete removal of Bu3Sn-X. | Wash organic layer with 10% aqueous NH4OH or use KF on silica gel chromatography.[1] |

Protocol B: The Negishi Coupling (The Modern Standard)

Recommendation: Use this for larger scales or if Tin toxicity is prohibited. It solves the instability of boronic acids by using Zinc reagents.

The System

-

Reagents: 2-Pyridylzinc bromide (Commercial or prepared in situ).[1]

-

Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2.[1]

-

Additive: CuI (Optional, accelerates transmetallation).[1]

Step-by-Step Protocol

-

Reagent Prep: If making in situ: React 2-bromopyridine with active Zinc dust (activated with 1,2-dibromoethane/TMSCl) in THF at RT. Ensure complete conversion to R-ZnBr before proceeding.[1]

-

Coupling: To the organozinc solution, add 1,2-diiodobenzene (0.45 equiv relative to Zn) and Pd(PPh3)4 (5 mol%).

-

Temperature: Heat to 60°C . Negishi couplings are more reactive than Stille and require lower temperatures, reducing thermal decomposition.[2]

-

Quench: Quench with saturated NH4Cl. The pyridine product will stay in the organic phase; Zinc salts dissolve in aqueous.

Troubleshooting Negishi

| Question | Answer |

| Why is my yield <10%? | Moisture killed the Organozinc. These reagents are protonated instantly by water.[1] Dry THF (distilled over Na/Benzophenone) is non-negotiable. |

| Can I use 2-chloropyridine? | No.[1] Formation of the Zinc reagent from the chloride is too slow. Use 2-bromo or 2-iodo.[1][4] |

Protocol C: Modified Suzuki (If you must use Boron)

Recommendation: Only use if you cannot handle Tin or Zinc.[1] You cannot use standard 2-pyridylboronic acid.[1]

The Fix: MIDA Boronates

Standard 2-pyridylboronic acid decomposes in minutes.[1] You must use 2-Pyridyl MIDA boronate or 2-Pyridylboronic acid N-phenyldiethanolamine ester .[1]

-

Ligand: SPhos or XPhos . These bulky, electron-rich Buchwald ligands facilitate oxidative addition and protect the Pd center from N-coordination.[1]

-

Base: K3PO4 (anhydrous).[1] Avoid aqueous bases like Na2CO3 to minimize protodeboronation.[1]

-

Solvent: Dioxane/Water (10:1).[1] Minimal water is needed for the Suzuki cycle but too much kills the boronate.

Visualization: The "2-Pyridyl Problem" Mechanism

The following diagram illustrates the competition between the productive cycle and the decomposition pathway.

Figure 2: Kinetic competition between productive coupling and reagent decomposition.[1]

Purification & Characterization Data

Purification Strategy: The bipyridyl product is a strong chelator. It often drags metal residues through silica columns.[1]

-

Scavengers: Treat crude mixture with Thiourea or commercial Pd-scavenging silica before the column.[1]

-

Column Additive: Add 1% Triethylamine to your eluent (Hexane/EtOAc).[1] This deactivates the silica acidic sites, preventing the basic pyridine product from streaking.[2]

Characterization Checklist:

| Parameter | Expected Value | Notes |

| Appearance | White to off-white solid | Yellowing indicates Pd contamination.[1] |

| 1H NMR (CDCl3) | δ 8.6 (d, 2H), 7.6 (m, 4H)...[2] | Look for symmetry. If asymmetric, you have the mono-coupled product.[1][2] |

| Melting Point | ~82-84°C | Sharp range indicates high purity.[1] |

References

-

The "2-Pyridyl Problem" & Protodeboronation

-

Negishi Coupling Solutions

-

Stille Coupling Reliability

-

Cyclotrimerization Alternative (Non-coupling route)

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN101786982A - Method for synthetizing 2-pyridyl benzyl cyanide - Google Patents [patents.google.com]

- 3. Stille reaction - Wikipedia [en.wikipedia.org]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

troubleshooting solubility issues of Pyridine, 2,2'-(1,2-phenylene)bis- complexes

🔬 Technical Support Center: Pincer Complex Solubility

Ticket ID: #SOL-BPB-001 Topic: Troubleshooting Solubility & Aggregation in Bis(pyridyl)benzene Complexes Assigned Specialist: Senior Application Scientist

🚨 Quick Status Check: Is it Failed or Just Insoluble?

User Query: "I finished the cyclometalation reaction with

Specialist Response: Not necessarily. In fact, insolubility is often a sign of success with this ligand class.

-

The "Good" Precipitate: Bright yellow, orange, or red/green solids usually indicate the formation of the planar pincer complex. The intense color arises from Metal-to-Ligand Charge Transfer (MLCT).

-

The "Bad" Precipitate: Black or dark grey solids usually indicate colloidal metal (decomposition).

🧠 Module 1: The Physics of the Problem (Root Cause Analysis)

To solve the issue, you must understand the enemy. You are fighting Lattice Energy .

-

Planarity: Upon cyclometalation (C-H activation of the central benzene ring), the [Pyridine-Benzene-Pyridine] backbone becomes rigidly coplanar.

-

Stacking: These flat disks stack like plates in a cafeteria. The delocalized

-

Metallophilic Interactions: For

metals (Pt(II)), the

The Consequence: The energy required to break a single molecule free from this crystal lattice (solvation enthalpy) is higher than what standard solvents can provide at room temperature.

🛠️ Module 2: Diagnostic & Solubilization Workflow

Use this decision tree to determine the correct path for your specific sample.

Figure 1: Decision matrix for diagnosing and treating solubility issues in planar pincer complexes.

🧪 Module 3: Solvent Systems & Protocols

If your complex is insoluble in DCM/Chloroform, do not simply add more solvent. You need to change the polarity and temperature .

Tiered Solvent List

| Tier | Solvents | Application | Risk Factor |

| 1 | Standard NMR, Column Chromatography | Low. (Often fails for unsubstituted pincers). | |

| 2 | DMSO, DMF, NMP | The Gold Standard. Breaks dipole interactions. | Moderate. High boiling points make product recovery difficult (requires lyophilization or precipitation with ether). |

| 3 | TFA (Trifluoroacetic Acid) | Dissolves almost anything via protonation/disruption. | High. Can protonate the pyridine nitrogen if not coordinated, or demetallate labile complexes. Use only for diagnostics. |

| 4 | High-temp NMR ( | Low chemical risk, but requires high-temp probe. |

⚠️ Critical Protocol: The "Hot DMSO" NMR

Many users falsely claim their reaction failed because the NMR is silent. This is often due to aggregation broadening (tumble rate is too slow) or total insolubility.

-

Preparation: Place 5-10 mg of complex in a J-Young NMR tube.

-

Solvent: Add 0.6 mL DMSO-d6 .

-

Mechanical Force: Sonicate for 10 minutes. If suspension persists, it's okay.

-

Thermal Shock: Heat the tube carefully (using a heat gun or water bath) to ~80°C until the solution clarifies.

-

Acquisition: Run the NMR immediately while warm, or set the probe temperature to 353 K (80°C).

-

Why? Heating increases entropy, disrupting the

-stacking aggregates.

-

🧬 Module 4: Synthetic Engineering (The Permanent Fix)

If you are in the drug development phase, "heating it in DMSO" is not a viable formulation strategy. You must engineer solubility into the ligand before complexation.

The "Grease" Strategy

You must introduce steric bulk to prevent the "plates" from stacking.

Figure 2: Synthetic strategies to disrupt lattice packing and improve solubility.

Specific Recommendations:

-

The tert-Butyl Hammer: Adding a

-Bu group to the central benzene ring (position 4 or 5) is the most common fix. It acts as a "spacer," physically preventing the planar cores from touching.-

Citation Support: See Williams et al. on Platinum(II) complexes where

-Bu substitution increased solubility by orders of magnitude [1].

-

-

Long-Chain Alkyls: If biological application is the goal, adding hexyl or PEG chains to the 4-position of the pyridine rings improves solubility in lipids or water, respectively.

-

Counter-Ion Engineering: If your complex is cationic (e.g.,

), the counter-ion dictates solubility.-

/

- : Soluble in Acetone/Acetonitrile.

-

(Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate): Soluble in

-

/

❓ Frequently Asked Questions (FAQ)

Q: I see a "double set" of peaks in my NMR. Is it an impurity? A: Check if your ligand is symmetric. If you have a substituent on the central ring, the complex might be forming atropisomers or, more likely, you are seeing concentration-dependent aggregation . Dilute the sample by 10x and re-run. If the ratio changes, it's aggregation.

Q: Can I use column chromatography?

A: Only if you can dissolve it. For sparingly soluble complexes, dissolve the crude solid in a minimum amount of hot DMSO or DMF, mix it with Celite (dry loading), and then evaporate the solvent under high vacuum. Load the resulting powder onto the column. Elute with a gradient of

Q: My complex is for biological testing. DMSO is toxic to my cells at high concentrations. What do I do? A: You must synthesize a water-soluble variant.

-

Option A: Attach a sulfonate group (

) to the ligand. -

Option B: Use a glycosylated auxiliary ligand (replacing the chloride/halide on the metal).

-

Option C: Encapsulate the hydrophobic complex in a cyclodextrin or liposome formulation [2].

📚 References

-

Synthesis and Properties of para-Substituted NCN-Pincer Palladium and Platinum Complexes. Source: ResearchGate / Chemistry A European Journal. Context: Details the correlation between para-substituents (like t-Bu) and solubility/electronic properties. URL:

-

Glucosyl Platinum(II) Complexes Inhibit Aggregation of the C-Terminal Region of the Aβ Peptide. Source: CNR-IRIS / Inorganic Chemistry. Context: Discusses using sugar moieties to improve water solubility of planar platinum complexes for biological applications. URL:

-

Luminescent Iridium–Terpyridine Complexes with Various Bis-Cyclometalated Ligands. Source: MDPI. Context: Provides protocols for dissolving insoluble Ir(III) complexes using specific solvent mixtures (dichloroethane/methanol) and counter-ion strategies (

). URL: -

Transition metal pincer complex. Source: Wikipedia (General Overview). Context: General background on the thermal stability and rigidity of the pincer framework which contributes to insolubility. URL:

Technical Support Center: Optimization of Catalysis with 2,2'-(1,2-phenylene)bispyridine

Welcome to the technical support center for optimizing catalytic reactions utilizing the 2,2'-(1,2-phenylene)bispyridine ligand framework. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of your experimental work. The content is structured to address specific challenges you may encounter, offering solutions grounded in mechanistic principles and field-proven experience.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the use of 2,2'-(1,2-phenylene)bispyridine and its derivatives in catalysis.

Q1: What are the key advantages of using 2,2'-(1,2-phenylene)bispyridine as a ligand in catalysis?

A1: The 2,2'-(1,2-phenylene)bispyridine ligand offers a unique combination of a rigid backbone and a bidentate chelation motif. This rigidity can lead to well-defined catalyst geometries, which in turn can enhance selectivity in catalytic transformations. The phenylene bridge also influences the electronic properties of the coordinating nitrogen atoms, which can be fine-tuned to modulate the reactivity of the metal center.

Q2: I am observing low or no catalytic activity. What are the most common initial troubleshooting steps?

A2: When faced with low catalytic activity, a systematic approach is crucial. Begin by verifying the integrity of all reagents and the catalyst itself. Ensure that the solvent is anhydrous and appropriately degassed, as trace amounts of water or oxygen can deactivate many catalysts. Confirm the accuracy of reagent stoichiometry and catalyst loading. It is also beneficial to perform a control reaction without the catalyst to establish a baseline.

Q3: How does the choice of metal precursor impact the catalytic performance?

A3: The choice of the metal precursor is critical as it directly influences the formation of the active catalytic species. Different metal salts (e.g., chlorides, acetates, triflates) exhibit varying solubilities and labilities of their counter-ions. For instance, a precursor with a weakly coordinating anion may facilitate faster ligand exchange and catalyst activation. It is often necessary to screen a variety of metal precursors to identify the optimal choice for a specific reaction.

Q4: What is the role of additives, such as bases or co-catalysts, in these reactions?